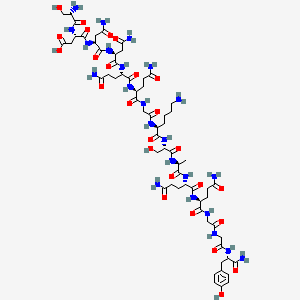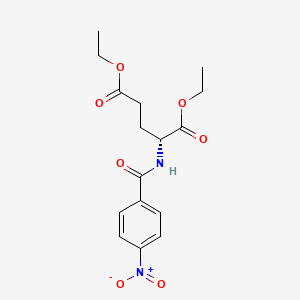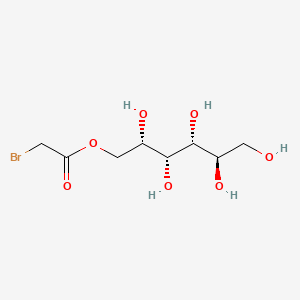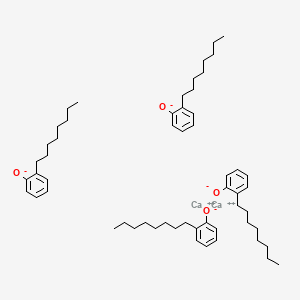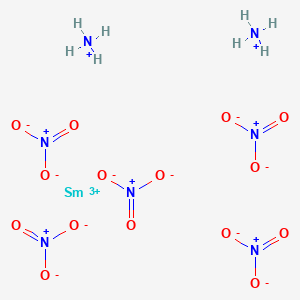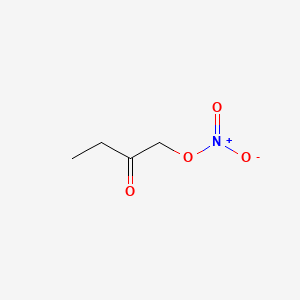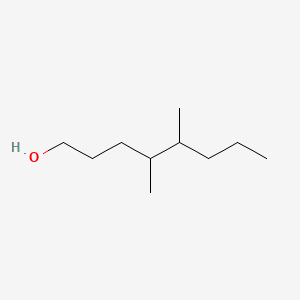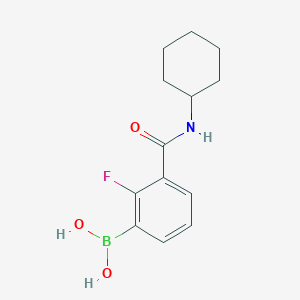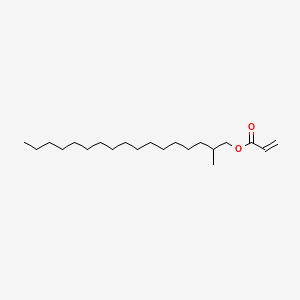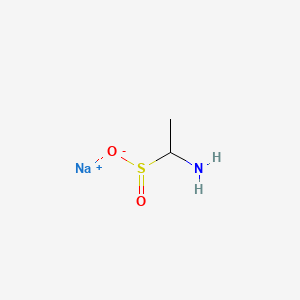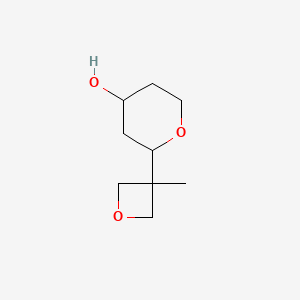
1,4-Dioxaspiro(4.4)nonane-6-propiononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 252-629-7, also known as heneicosane, is an organic compound with the molecular formula C21H44. It is a straight-chain, saturated hydrocarbon, commonly found as a white waxy solid. Heneicosane is naturally occurring and can be found in various plants and insects. It is used in a variety of applications, including as a pheromone in certain termite species and as an attractant for mosquitoes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heneicosane can be synthesized through a multi-step process. One method involves reacting 2,4-alkaneanedione with 1-bromooctadecane in absolute ethanol in the presence of 18-crown-6 as a catalyst to produce 2-heneicosanone. This intermediate is then reduced using hydrazine hydrate and potassium hydroxide in ethylene glycol to obtain heneicosane .
Industrial Production Methods
Industrial production of heneicosane typically involves the same synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Heneicosane primarily undergoes reactions typical of alkanes, such as combustion and halogenation.
Combustion: When burned in the presence of oxygen, heneicosane produces carbon dioxide and water.
Halogenation: Heneicosane can react with halogens, such as chlorine or bromine, to form halogenated derivatives.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Typically involves the use of chlorine or bromine under ultraviolet light or heat to initiate the reaction.
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Various halogenated heneicosane derivatives, depending on the halogen used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which heneicosane exerts its effects varies depending on its application:
As a Pheromone: Heneicosane interacts with specific receptors in insects, triggering behavioral responses such as attraction or repulsion.
In Nanoparticles: When used in the synthesis of nanoparticles, heneicosane acts as a reducing and stabilizing agent.
Vergleich Mit ähnlichen Verbindungen
Heneicosane is similar to other long-chain alkanes such as icosane (C20H42) and tetracosane (C24H50). it is unique in its specific applications and properties:
Icosane: Has a slightly lower molecular weight and melting point compared to heneicosane. It is less commonly used as a pheromone or in nanoparticle synthesis.
Tetracosane: Has a higher molecular weight and melting point. .
List of Similar Compounds
- Icosane (C20H42)
- Tetracosane (C24H50)
- Nonadecane (C19H40)
- Docosane (C22H46)
Heneicosane stands out due to its specific use in pheromone research and nanoparticle synthesis, making it a valuable compound in both biological and industrial contexts.
Eigenschaften
CAS-Nummer |
35579-33-0 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
3-(1,4-dioxaspiro[4.4]nonan-9-yl)propanenitrile |
InChI |
InChI=1S/C10H15NO2/c11-6-2-4-9-3-1-5-10(9)12-7-8-13-10/h9H,1-5,7-8H2 |
InChI-Schlüssel |
ZHRHBAXGQRGXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2(C1)OCCO2)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


